molecular formula C14H28ClNO4 B3026200 (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

Cat. No.: B3026200
M. Wt: 309.83 g/mol
InChI Key: MTWOHTNOXOAAHQ-UTONKHPSSA-N
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Scientific Research Applications

Mechanism of Action

Heptanoyl-L-carnitine (chloride), also known as ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride, is a medium-chain acylcarnitine and a derivative of L-carnitine .

Target of Action

The primary target of Heptanoyl-L-carnitine is the mitochondrial fatty acid metabolism . It plays a crucial role in transporting fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .

Mode of Action

Heptanoyl-L-carnitine donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix . This interaction with its targets leads to changes in the fatty acid metabolism process.

Biochemical Pathways

Heptanoyl-L-carnitine is involved in the fatty acid metabolism pathway . It assists in the transport of fatty acids into the mitochondrial matrix, which is essential for the β-oxidation process. This process breaks down fatty acids to produce energy.

Pharmacokinetics

It is known that l-carnitine and its derivatives, including heptanoyl-l-carnitine, are synthesized in mammalian liver, kidney, and brain tissue . They are also found in adequate amounts in healthy humans .

Result of Action

The action of Heptanoyl-L-carnitine results in the transportation of fatty acids into the mitochondrial matrix, facilitating their metabolism and energy production . This process is crucial for maintaining normal mitochondrial function .

Action Environment

The action, efficacy, and stability of Heptanoyl-L-carnitine can be influenced by various environmental factors. For instance, exercise has been found to induce alterations in the human metabolome in plasma and skeletal muscle tissue . .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It includes precautions that should be taken when handling the compound .

Future Directions

This involves looking at current research trends related to the compound and predicting future areas of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with heptanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In an industrial setting, the production of Heptanoyl-L-carnitine (chloride) may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Heptanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWOHTNOXOAAHQ-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 3
Reactant of Route 3
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 4
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 5
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 6
Reactant of Route 6
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

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